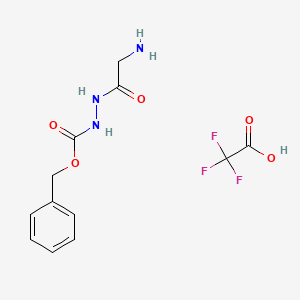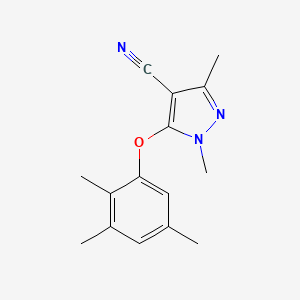![molecular formula C19H23Cl2NO B1426353 4-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride CAS No. 1220034-08-1](/img/structure/B1426353.png)
4-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride
Overview
Description
4-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride (4-CEP-HCl) is an organic compound that is used in a variety of scientific research applications. It is a member of the piperidine family and is a cyclic amine with a five-membered ring. 4-CEP-HCl has a wide range of uses, including as a catalyst, as a reagent, and as a fluorescent dye.
Scientific Research Applications
Cytotoxic and Anticancer Agents
- A study by Dimmock et al. (1998) synthesized a series of compounds, including piperidine derivatives, which displayed significant cytotoxicity toward murine P388 and L1210 cells as well as human tumors. These compounds, particularly the piperidines, were identified as new classes of cytotoxic agents.
Antibacterial Study
- A study conducted by Khalid et al. (2016) synthesized N-substituted derivatives of piperidine-related compounds. These derivatives exhibited moderate to talented antibacterial activity.
CCR5 Antagonist Synthesis
- Research by Bi (2015) and Bi (2014) focused on the synthesis of novel non-peptide CCR5 antagonists using piperidine derivatives. These compounds are potentially useful in therapeutic applications involving the CCR5 receptor.
Blood Platelet Aggregation Inhibition
- The study by Grisar et al. (1976) identified piperidine derivatives that inhibit ADP-induced aggregation of blood platelets, indicating potential therapeutic applications in cardiovascular health.
Synthesis for Crystal Structure Studies
- Thimmegowda et al. (2009) synthesized a compound involving a piperidine derivative for crystal structure studies. This research contributes to the understanding of molecular structures and their implications in drug design and development. Thimmegowda et al. (2009).
Anti-Acetylcholinesterase Activity
- Research by Sugimoto et al. (1990) synthesized and evaluated piperidine derivatives for anti-acetylcholinesterase activity, which is crucial in developing treatments for conditions like Alzheimer's disease.
Allosteric Modulation of Cannabinoid CB1 Receptor
- Price et al. (2005) investigated the pharmacology of novel compounds, including piperidine derivatives, at the cannabinoid CB1 receptor. This study provides insights into the allosteric modulation of receptors, which is valuable in drug discovery. Price et al. (2005).
properties
IUPAC Name |
4-[2-(4-chloro-2-phenylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO.ClH/c20-17-6-7-19(18(14-17)16-4-2-1-3-5-16)22-13-10-15-8-11-21-12-9-15;/h1-7,14-15,21H,8-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMZIKQXQNTDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




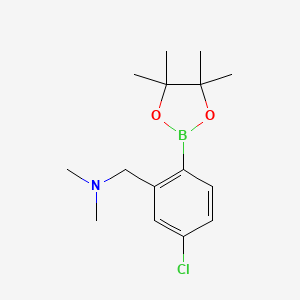
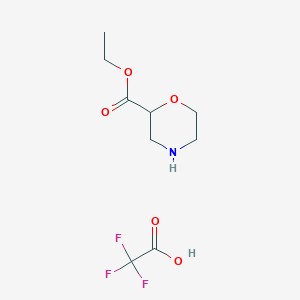

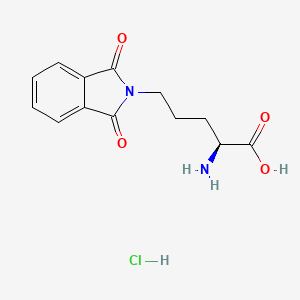
![N-[6-(dimethylamino)pyridin-3-yl]-3-fluorobenzene-1-sulfonamide](/img/structure/B1426278.png)
![tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate](/img/structure/B1426279.png)
![methyl 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1426280.png)

![Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426284.png)

![4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine](/img/structure/B1426288.png)
